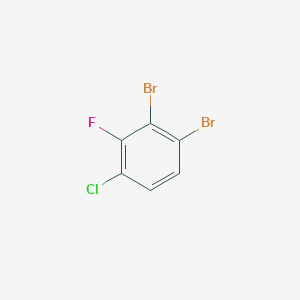
1-Chloro-3,4-dibromo-2-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dibromo-4-chloro-3-fluorobenzene is a polyhalogenated aromatic compound with the molecular formula C₆H₂Br₂ClF It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dibromo-4-chloro-3-fluorobenzene can be synthesized through various halogenation reactions. One common method involves the bromination of 4-chloro-3-fluorobenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of 1,2-dibromo-4-chloro-3-fluorobenzene may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions
1,2-Dibromo-4-chloro-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The bromine atoms can be selectively reduced to form the corresponding mono- or dibromo derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases such as potassium carbonate in solvents like ethanol or toluene.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Coupling Products: Biaryl compounds with various functional groups.
Reduction Products: Mono- or dibromo derivatives of the original compound.
科学的研究の応用
1,2-Dibromo-4-chloro-3-fluorobenzene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
作用機序
The mechanism of action of 1,2-dibromo-4-chloro-3-fluorobenzene depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of electron-withdrawing halogen atoms, making it susceptible to nucleophilic attack. In biological systems, the compound may interact with enzymes or receptors through halogen bonding, hydrophobic interactions, and other non-covalent interactions, affecting the activity of the target molecule .
類似化合物との比較
Similar Compounds
1-Bromo-4-chloro-2-fluorobenzene: Similar in structure but with one less bromine atom.
1,4-Dibromo-2-fluorobenzene: Similar but with different positions of the halogen atoms.
1,2-Dibromo-3-chloro-4-fluorobenzene: An isomer with a different arrangement of halogen atoms.
Uniqueness
1,2-Dibromo-4-chloro-3-fluorobenzene is unique due to its specific arrangement of halogen atoms, which imparts distinct reactivity and properties compared to its isomers and other polyhalogenated benzenes. This unique structure makes it valuable in specific synthetic applications and research studies.
特性
分子式 |
C6H2Br2ClF |
|---|---|
分子量 |
288.34 g/mol |
IUPAC名 |
1,2-dibromo-4-chloro-3-fluorobenzene |
InChI |
InChI=1S/C6H2Br2ClF/c7-3-1-2-4(9)6(10)5(3)8/h1-2H |
InChIキー |
GRJBOQKLALGBLW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1Cl)F)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13084571.png)
![tert-Butyl 2',4'-dihydro-1'H-spiro[morpholine-2,3'-quinoline]-4-carboxylate](/img/structure/B13084575.png)
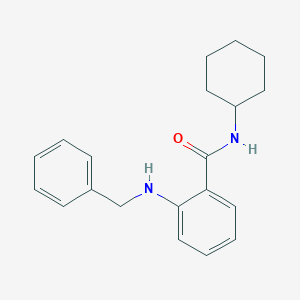

![1-tert-Butyl 5-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate](/img/structure/B13084607.png)
![N-([4-(Aminomethyl)-1,3-thiazol-2-YL]methyl)acetamide](/img/structure/B13084610.png)
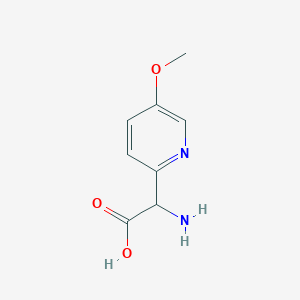
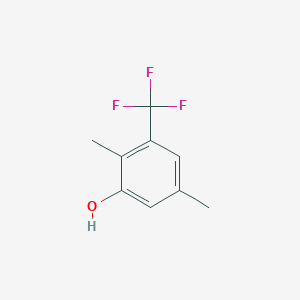
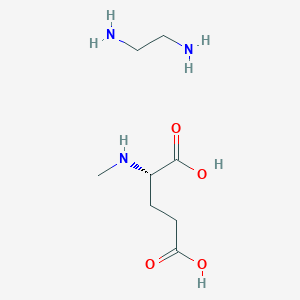
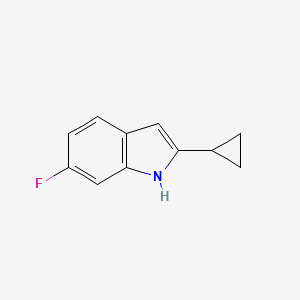

![Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate](/img/structure/B13084663.png)
